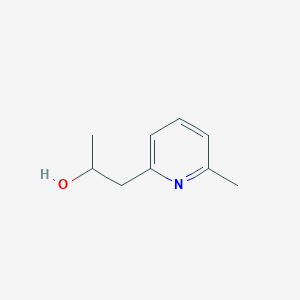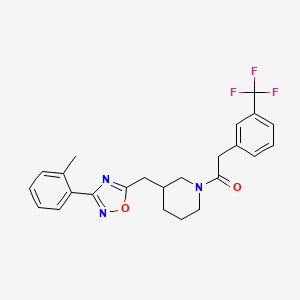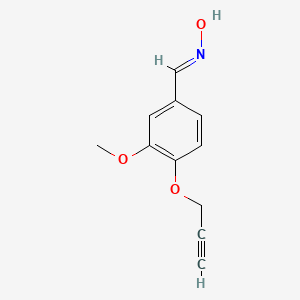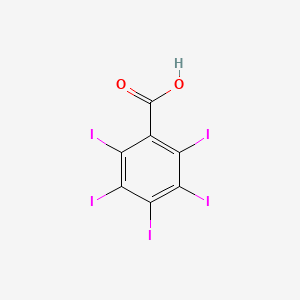
N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide" is a derivative of thiazolecarboxamide, which is a class of compounds known for their biological activity. Thiazole derivatives have been extensively studied due to their potential therapeutic applications, including their role as inhibitors of various enzymes and receptors.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds has been reported using techniques such as acylation, methylation, and subsequent deacetylation to obtain amino derivatives of thiazolecarboxylic acid . Additionally, the synthesis of benzimidazole derivatives, which share some structural similarities with thiazolecarboxamides, involves the determination of structures by spectroscopic methods such as FTIR, NMR, and mass spectroscopy . These methods are likely applicable to the synthesis and structural determination of "N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide".
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. X-ray crystallography is a powerful tool for determining the three-dimensional structure of such compounds, as demonstrated by the structural analysis of a pyrazole derivative . This technique could potentially be used to elucidate the crystal structure of the compound , providing insights into its molecular geometry and interactions.
Chemical Reactions Analysis
Thiazole derivatives can participate in a range of chemical reactions, depending on their functional groups. For example, the interaction of thiadiazole sulfonamides with carbonic anhydrase isoforms has been studied, revealing potent inhibitory activity and specific interactions with the enzyme . Similarly, thiazolecarboxamides could be expected to exhibit specific interactions with biological targets, which could be explored through kinetic studies and possibly X-ray crystallography to understand the nature of these interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the stability of a compound can be assessed through thermal analysis, as shown in the study of a pyrazole derivative . Additionally, the electronic structure and potential non-linear optical properties can be investigated using computational methods such as density functional theory (DFT) calculations . These analyses could provide valuable information about the electronic characteristics and stability of "N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide".
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Novel chemical compounds and derivatives of thiazole, including N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide, have been synthesized and utilized as precursors for the preparation of heterocyclic compounds, demonstrating significant chemical reactivity and versatility in organic synthesis (Abu‐Hashem et al., 2020).
- The compound has been involved in transformations leading to the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its potential as a key intermediate in the creation of novel organic molecules (Žugelj et al., 2009).
Biological and Pharmacological Properties
- Compounds containing thiazole structures have been investigated for their biological activities. For instance, certain thiazole derivatives exhibit anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties. These findings suggest the potential of N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide in various pharmacological applications (Hassan et al., 2014).
- The synthesis and evaluation of thiazole derivatives in the context of anti-cancer research have also been reported, with specific focus on the synthesis pathways and potential applications in drug development (Chen et al., 2009).
Material Science and Sensory Applications
- Research in material science has explored the use of thiazole derivatives in the synthesis of dyes and pigments, indicating the compound's potential in the development of color-tunable fluorophores with high emission efficiency and potential applications in various industries (Witalewska et al., 2019).
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-8-10-17(11-9-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-4-5-7-18(16)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFISULVXJDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)
![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)



![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)
![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)
![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)



![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)